molecular formula C13H9ClN4 B8292214 N-(6-chloro-4-pyrimidinyl)-7-Quinolinamine

N-(6-chloro-4-pyrimidinyl)-7-Quinolinamine

Cat. No.: B8292214
M. Wt: 256.69 g/mol
InChI Key: MHPXKXVTFIGKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-4-pyrimidinyl)-7-Quinolinamine is a heterocyclic compound that combines a pyrimidine ring with a quinoline ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both pyrimidine and quinoline moieties endows the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4-pyrimidinyl)-7-Quinolinamine typically involves the formation of the pyrimidine and quinoline rings followed by their coupling. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-chloro-4-pyrimidinyl)-7-Quinolinamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the amine group and the chlorine atom in the pyrimidine ring plays a crucial role in determining the compound’s interaction with biological targets and its overall pharmacological profile .

Properties

Molecular Formula

C13H9ClN4

Molecular Weight

256.69 g/mol

IUPAC Name

N-(6-chloropyrimidin-4-yl)quinolin-7-amine

InChI

InChI=1S/C13H9ClN4/c14-12-7-13(17-8-16-12)18-10-4-3-9-2-1-5-15-11(9)6-10/h1-8H,(H,16,17,18)

InChI Key

MHPXKXVTFIGKSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)NC3=CC(=NC=N3)Cl)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound could be prepared from 4,6-dichloro-pyrimidine and 7-aminoquinoline in the presence of K2CO3 and DMF.
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